molecular formula C13H20INO B5028449 N-[3-(4-iodophenoxy)propyl]butan-1-amine

N-[3-(4-iodophenoxy)propyl]butan-1-amine

Cat. No.: B5028449
M. Wt: 333.21 g/mol
InChI Key: PUKIJSWCLKOXNT-UHFFFAOYSA-N
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Description

N-[3-(4-iodophenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an iodophenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-iodophenoxy)propyl]butan-1-amine typically involves the reaction of 4-iodophenol with 3-chloropropylamine to form 3-(4-iodophenoxy)propylamine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-iodophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.

    Substitution: The iodophenoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenoxy oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[3-(4-iodophenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(4-iodophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the amine moiety can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methoxyphenoxy)propyl]butan-1-amine: Similar structure but with a methoxy group instead of an iodine atom.

    N-[3-(4-chlorophenoxy)propyl]butan-1-amine: Contains a chlorine atom instead of iodine.

    N-[3-(4-bromophenoxy)propyl]butan-1-amine: Contains a bromine atom instead of iodine.

Uniqueness

N-[3-(4-iodophenoxy)propyl]butan-1-amine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[3-(4-iodophenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKIJSWCLKOXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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